

Application Notes and Protocols for Therapeutic Apheresis with the Prismaflex APH System

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic apheresis is an extracorporeal blood purification procedure that involves the separation and removal of specific pathogenic components from a patient's or donor's blood, with the remaining components being returned to the individual. This technology is pivotal in the treatment of a variety of autoimmune, hematological, and neurological disorders. For research and drug development, therapeutic apheresis provides a powerful tool to isolate specific blood components, such as plasma, red blood cells, and mononuclear cells, for further investigation, analysis, and use in the development of novel therapies.

The Prismaflex APH (Apheresis) system is a versatile platform capable of performing various therapeutic apheresis procedures.[1][2] This document provides detailed application notes and research protocols for conducting Therapeutic Plasma Exchange (TPE), Red Blood Cell Exchange (RBCx), and Mononuclear Cell (MNC) Collection using the Prismaflex APH system. The protocols are designed for a research setting, providing a framework for standardized procedures to ensure reproducibility and data integrity.

General Principles of Therapeutic Apheresis on the Prismaflex APH System



The Prismaflex system operates on the principle of membrane-based separation.[2] Whole blood is drawn from the patient or donor and passed through a filter containing a semi-permeable membrane. The pores of the membrane allow for the separation of blood components based on their size. The system's software allows for precise control of blood flow rates, anticoagulant infusion, and replacement fluid administration.[3]

Experimental Protocols Therapeutic Plasma Exchange (TPE)

Therapeutic Plasma Exchange is a procedure where plasma is separated from the blood and replaced with a suitable replacement fluid, such as albumin or fresh frozen plasma.[2]

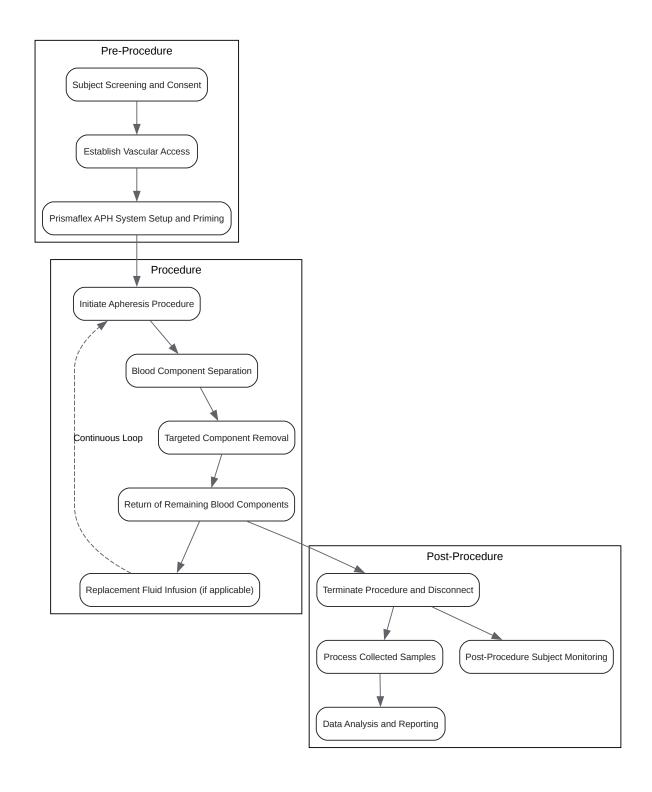
Objective: To remove pathogenic substances such as autoantibodies, immune complexes, and toxins from the plasma for research analysis or to evaluate the clinical efficacy of their removal.

Materials:

- Prismaflex APH System
- Prismaflex TPE-2000 Set[1][4]
- Anticoagulant solution (e.g., Anticoagulant Citrate Dextrose Solution, Solution A, USP (ACD-A))
- Replacement fluid (e.g., 5% Albumin, Fresh Frozen Plasma)
- Vascular access (e.g., dual-lumen central venous catheter)
- Sterile drapes, gloves, and personal protective equipment
- Sample collection tubes

Experimental Workflow for Therapeutic Apheresis:





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Caption: General experimental workflow for a therapeutic apheresis procedure.



Procedure:

- Subject Preparation: Ensure the research subject has provided informed consent and that appropriate vascular access is in place.
- System Setup:
 - Turn on the Prismaflex APH system and follow the on-screen prompts for system selftests.
 - Aseptically load the Prismaflex TPE-2000 set onto the machine.[1] The system will automatically recognize the set.
 - Spike the anticoagulant and priming solution bags as indicated by the system.
 - Initiate the automatic priming sequence.
- Programming the Procedure:
 - Enter the subject's hematocrit and weight.
 - Select the desired plasma removal volume and replacement fluid type.
 - Set the blood flow rate, typically starting at a lower rate and gradually increasing as tolerated.
 - Set the anticoagulant infusion rate according to the institutional protocol.
- Initiating the Procedure:
 - Connect the arterial and venous lines of the TPE-2000 set to the subject's vascular access.
 - Start the procedure and monitor the subject and the system closely.
- Sample Collection: Collect plasma samples from the effluent line at specified time points for analysis.



· Procedure Completion:

- Once the target plasma volume has been exchanged, the system will automatically enter the return phase.
- After all blood has been returned to the subject, disconnect the lines and provide appropriate post-procedure care.

Data Presentation: TPE Parameters

Parameter	Value/Range
Patient/Donor Data	
Weight (kg)	Subject-specific
Hematocrit (%)	Subject-specific
Prismaflex APH Settings	
Blood Flow Rate (mL/min)	50 - 150
Plasma Removal Rate (mL/min)	10 - 30
Anticoagulant Infusion Rate (mL/hr)	Protocol-specific
Procedure Targets	
Plasma Volume to be Exchanged (L)	1.0 - 1.5 x Total Plasma Volume
Replacement Fluid	5% Albumin or FFP

Red Blood Cell Exchange (RBCx)

Red Blood Cell Exchange is a procedure that removes a patient's red blood cells and replaces them with donor red blood cells. While the Prismaflex APH system is primarily designed for TPE and CRRT, this protocol is adapted for research-based RBCx.

Objective: To replace a subject's red blood cells with a specific phenotype for research on diseases like sickle cell anemia or malaria, or to study the effects of red blood cell replacement on specific physiological parameters.



Materials:

- Prismaflex APH System
- Prismaflex TPE-2000 Set (used off-label for this procedure)
- Anticoagulant solution (ACD-A)
- Donor Red Blood Cells (leukoreduced, irradiated, and matched)
- Vascular access
- Sterile supplies
- · Sample collection tubes

Procedure:

- Subject and Donor Unit Preparation: Ensure informed consent and prepare the donor red blood cell units by priming them with a sterile connection to a Y-type tubing set.
- System Setup: Follow the same setup procedure as for TPE.
- Programming the Procedure (Adapted):
 - Enter the subject's hematocrit and weight.
 - The "plasma removal" function will be utilized to remove the subject's whole blood, from which the red blood cells will be discarded. The "replacement fluid" will be the donor red blood cells.
 - Set a target "removal" volume based on the desired level of red blood cell exchange.
 - Set the blood flow rate and anticoagulant rate.
- Initiating the Procedure:
 - Connect the subject to the system.



- Begin the procedure, closely monitoring the subject and the system. The effluent bag will collect the subject's whole blood.
- Simultaneously, infuse the donor red blood cells through the replacement line.
- Sample Collection: Collect pre- and post-procedure blood samples to analyze hematocrit, hemoglobin S levels (in sickle cell research), or other relevant markers.
- Procedure Completion: Follow the same completion procedure as for TPE.

Data Presentation: RBCx Parameters

Parameter	Value/Range
Patient/Donor Data	
Weight (kg)	Subject-specific
Hematocrit (%)	Subject-specific
Target Post-Exchange Hematocrit (%)	27 - 30
Prismaflex APH Settings (Adapted)	
Blood Flow Rate (mL/min)	50 - 100
"Removal" Rate (mL/min)	10 - 20
Anticoagulant Infusion Rate (mL/hr)	Protocol-specific
Procedure Targets	
Red Blood Cell Volume to be Exchanged (mL)	Calculated based on target hematocrit
Replacement Fluid	Donor Red Blood Cells

Mononuclear Cell (MNC) Collection

Mononuclear Cell Collection is a procedure to harvest lymphocytes, monocytes, and stem cells from the peripheral blood. This protocol is an adaptation for the Prismaflex APH system for research purposes.

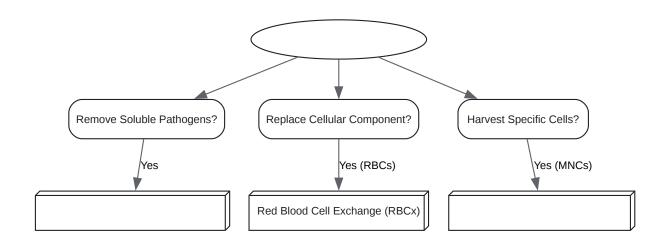


Objective: To collect a population of mononuclear cells for use in cellular therapy research, immunology studies, or drug development assays.

Materials:

- Prismaflex APH System
- Prismaflex TPE-2000 Set (used off-label for this procedure)
- Anticoagulant solution (ACD-A)
- Collection bag for mononuclear cells
- Vascular access
- Sterile supplies
- Sample collection tubes

Decision-Making Workflow for Apheresis Procedure Selection:



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Caption: Decision-making workflow for selecting the appropriate therapeutic apheresis procedure.



Procedure:

- Subject Preparation: Ensure informed consent and adequate vascular access.
- System Setup:
 - Follow the same setup procedure as for TPE.
 - Aseptically connect a sterile collection bag to a port on the effluent line using a sterile docking device. This will be used to collect the mononuclear cell layer.
- Programming the Procedure (Adapted):
 - This procedure requires careful manipulation of the blood flow and "plasma removal" rates to concentrate the buffy coat (containing mononuclear cells) at the filter interface. This is a highly manual and observational process on the Prismaflex system.
 - Set a low blood flow rate and a very low "plasma removal" rate.
- Initiating the Procedure:
 - Begin the procedure and visually monitor the filter for the formation of the buffy coat layer.
 - Once a sufficient buffy coat is observed, carefully open the line to the collection bag to divert the cell concentrate. This requires precise clamping and unclamping of the effluent line.
- Sample Collection: Collect aliquots from the collection bag for cell counting, viability analysis, and further processing.
- Procedure Completion: Follow the same completion procedure as for TPE.

Data Presentation: MNC Collection Parameters (Adapted)



Parameter	Value/Range
Patient/Donor Data	
Weight (kg)	Subject-specific
Peripheral MNC Count (cells/μL)	Subject-specific
Prismaflex APH Settings (Adapted)	
Blood Flow Rate (mL/min)	20 - 50
"Removal" Rate (mL/min)	1 - 5
Anticoagulant Infusion Rate (mL/hr)	Protocol-specific
Procedure Targets	
Target MNC Yield (cells)	Protocol-specific
Collection Volume (mL)	50 - 200

Safety Considerations

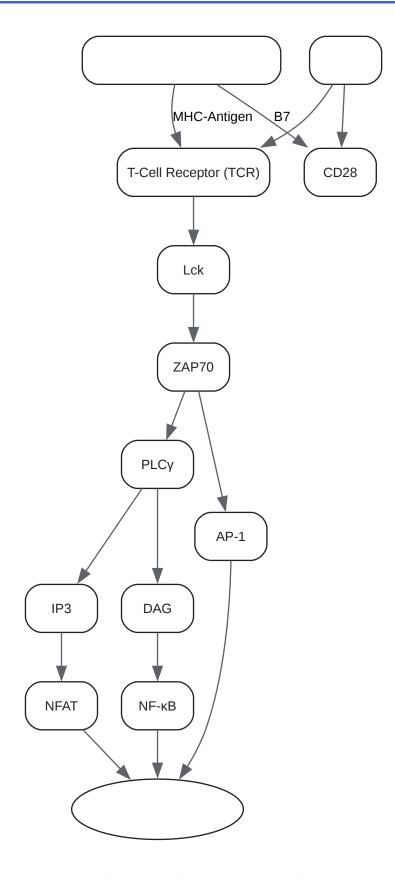
All therapeutic apheresis procedures carry potential risks, including hypotension, citrate toxicity, allergic reactions, and complications related to vascular access. It is imperative that these research protocols are conducted by trained personnel under the supervision of a qualified physician and in accordance with institutional review board (IRB) guidelines. Continuous monitoring of the subject's vital signs and well-being is essential throughout the procedure.

Cellular Signaling Pathway Analysis

The mononuclear cells collected through apheresis are valuable for studying various cellular signaling pathways. For instance, T-cell activation pathways are critical in immunology and cancer research.

Simplified T-Cell Activation Signaling Pathway:





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Caption: A simplified diagram of the T-cell activation signaling pathway.



The collected T-cells can be stimulated in vitro, and the activation of these pathways can be assessed by various molecular biology techniques, such as Western blotting, flow cytometry, and gene expression analysis. This allows researchers to investigate the effects of new drugs or therapies on immune cell function.

Conclusion

The Prismaflex APH system provides a flexible platform for conducting various therapeutic apheresis procedures for research purposes. While the system is specifically designed for TPE, with adaptation, it can also be utilized for RBCx and MNC collection. The protocols outlined in this document provide a framework for conducting these procedures in a standardized and reproducible manner, enabling researchers to collect valuable biological samples for a wide range of scientific investigations. It is crucial to acknowledge that the protocols for RBCx and MNC collection are adapted for research and require careful optimization and validation.

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